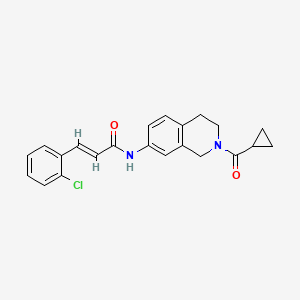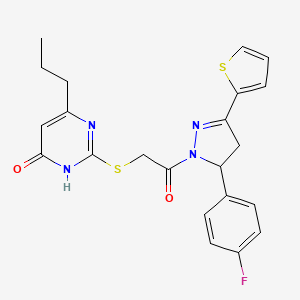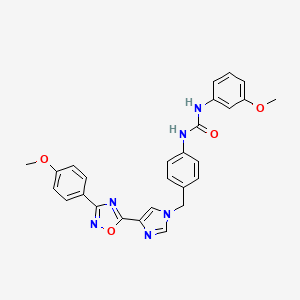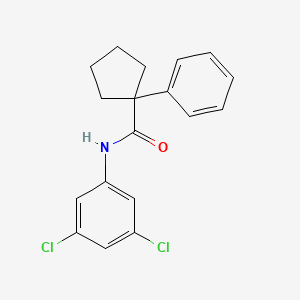![molecular formula C20H22N4O B2867189 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide CAS No. 518018-75-2](/img/structure/B2867189.png)
3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . They have a wide range of applications and are used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a benzimidazole core, which is a fused benzene and imidazole ring. It also appears to have a propan-2-yl (isopropyl) group and a phenyl group attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzimidazoles are solid at room temperature and have a high melting point . They are also generally stable under normal conditions .Applications De Recherche Scientifique
Anticancer Properties
Benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain synthesized compounds showed significant activity against breast cancer cell lines, while others were moderately active, highlighting their potential in cancer treatment research.
Supramolecular Chemistry
Research involving benzimidazole derivatives has led to the synthesis of cocrystals with aromatic carboxylic acids. These studies not only contribute to the understanding of supramolecular interactions through hydrogen bonding and π–π interactions but also enhance the development of materials with potential applications in drug formulation and materials science.
Antibacterial Activity
The synthesis of benzimidazole derivatives that exhibit antibacterial activity presents a promising avenue for developing new antimicrobials. Some derivatives have shown significant antibacterial activity, suggesting their potential use in combating bacterial infections.
Synthesis Methods
Innovative synthesis methods for benzimidazole derivatives, such as microwave techniques, have been developed to improve efficiency and yield. These methods contribute to the field of organic chemistry by providing more sustainable and cost-effective approaches to compound synthesis.
Antioxidant Properties
Some benzimidazole derivatives have been synthesized and shown to possess antioxidant properties, indicating their potential application in preventing oxidative stress-related diseases. This research contributes to the development of new antioxidant agents that could be beneficial in various health applications.
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Such studies are crucial for developing new materials that can protect industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs.
Neurodegenerative Disease Research
Research into new Schiff bases derived from benzimidazole compounds aims at finding treatments for neurodegenerative diseases like Alzheimer's. These studies involve bioinformatic and cheminformatic approaches to evaluate the compounds' drug-likeness and potential therapeutic targets, highlighting the interdisciplinary nature of modern pharmaceutical research.
For more in-depth information on these research topics and to explore the wide range of scientific applications of benzimidazole derivatives and related compounds, the following references provide detailed insights:
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(2)17-9-7-16(8-10-17)13-22-23-20(25)11-12-24-14-21-18-5-3-4-6-19(18)24/h3-10,13-15H,11-12H2,1-2H3,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBYEBNJNHUNQN-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile](/img/structure/B2867107.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)
![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)




![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)


![Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate](/img/structure/B2867124.png)

